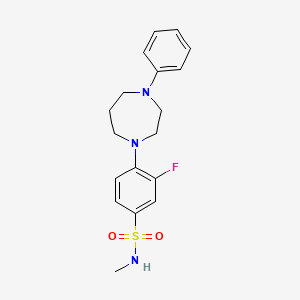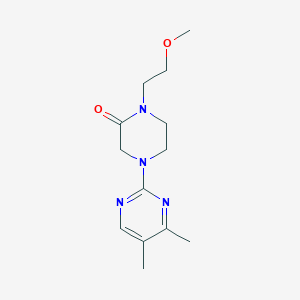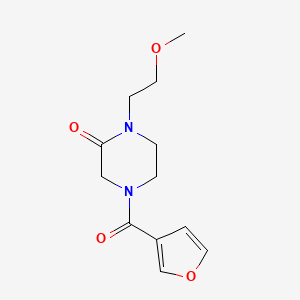![molecular formula C13H23N3O3 B7057066 (2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol](/img/structure/B7057066.png)
(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol is a complex organic compound that features a morpholine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Morpholine Ring Formation: The morpholine ring is generally formed by the reaction of diethanolamine with formaldehyde and a primary amine.
Coupling Reaction: The pyrazole and morpholine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of hydropyrazoles.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydropyrazoles.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for certain enzymes or receptors. It could be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol exerts its effects would depend on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol: can be compared to other morpholine derivatives and pyrazole-containing compounds.
Morpholine Derivatives: Compounds like 4-morpholinecarboxaldehyde and morpholine-4-carboxylic acid.
Pyrazole-Containing Compounds: Compounds such as 1-methylpyrazole and 3,5-dimethylpyrazole.
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(11-6-14-15(2)7-11)10-16(4-5-19-13)8-12(17)9-18-3/h6-7,12,17H,4-5,8-10H2,1-3H3/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMOZOSAYZRXAB-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(COC)O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCO1)C[C@H](COC)O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(3-methoxyphenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B7056987.png)

![2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7057001.png)
![5-[4-(2-Methoxyethyl)-3-oxopiperazine-1-carbonyl]thiophene-2-carbonitrile](/img/structure/B7057016.png)


![6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057028.png)
![6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057035.png)
![2-[4-[(2R)-2-hydroxy-3-methoxypropyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7057057.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide](/img/structure/B7057059.png)
![3-(2-methylpropoxy)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7057074.png)
![Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate](/img/structure/B7057080.png)
![2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol](/img/structure/B7057087.png)
![5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7057089.png)
